![molecular formula C78H127N4O12P B12375133 2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate” is a complex organic molecule. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and biochemistry due to their intricate structures and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step would require specific reagents, catalysts, and conditions such as temperature and pH. For instance, the synthesis might start with the preparation of the indolium core, followed by the stepwise addition of other functional groups through reactions like esterification, amidation, and phosphorylation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds by the addition of water.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions would vary depending on the specific reaction but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, such compounds can be used as building blocks for more complex molecules or as reagents in various reactions.
Biology
In biology, they might be used as probes or markers due to their fluorescent properties or as inhibitors or activators of specific enzymes.
Medicine
In medicine, these compounds could be investigated for their potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.
Industry
In industry, they might be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. It might interact with specific molecular targets, such as enzymes or receptors, through binding interactions like hydrogen bonding, van der Waals forces, or ionic interactions. These interactions could modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds might include other indolium-based molecules or those with similar functional groups, such as phosphates or long-chain fatty acids.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which could confer unique properties such as enhanced stability, specific binding affinity, or unique reactivity.
特性
分子式 |
C78H127N4O12P |
|---|---|
分子量 |
1343.8 g/mol |
IUPAC名 |
2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C78H127N4O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-74(84)91-64-66(94-75(85)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)65-93-95(87,88)92-61-58-80-76(86)90-63-62-89-60-57-79-73(83)54-40-37-47-59-82-70-51-46-44-49-68(70)78(5,6)72(82)53-39-36-38-52-71-77(3,4)67-48-43-45-50-69(67)81(71)7/h36,38-39,43-46,48-53,66H,8-35,37,40-42,47,54-65H2,1-7H3,(H2-,79,80,83,86,87,88) |
InChIキー |
PAJUYFOHWJQCST-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
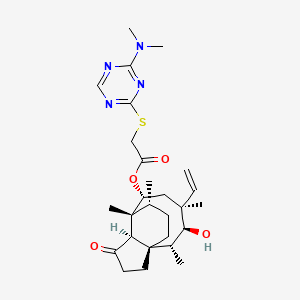

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
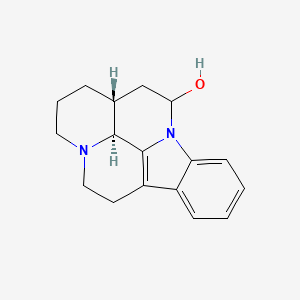

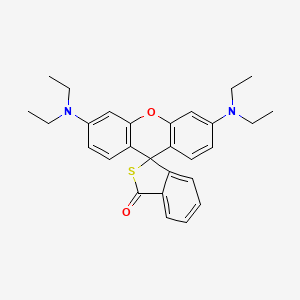
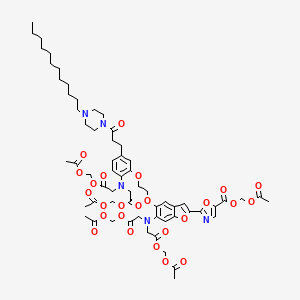
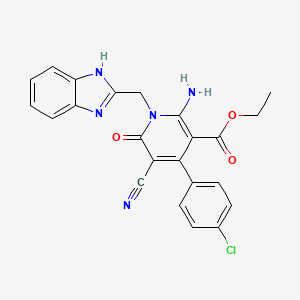
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
